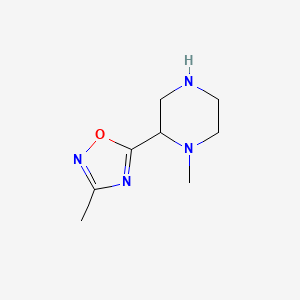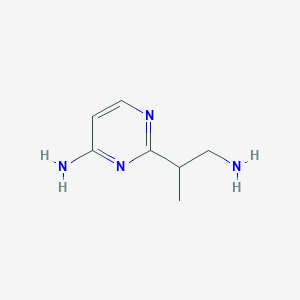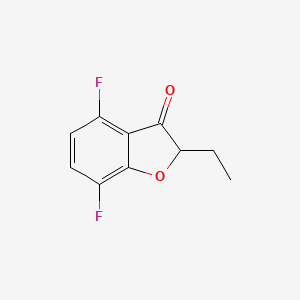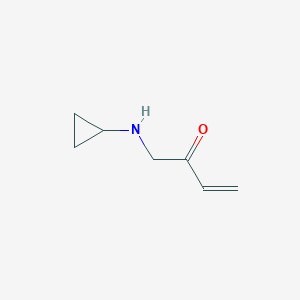
1-(Cyclopropylamino)but-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylamino)but-3-EN-2-one is an organic compound characterized by the presence of a cyclopropylamino group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylamino)but-3-EN-2-one typically involves the reaction of cyclopropylamine with but-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylamino)but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclopropylamino)but-3-EN-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or reagent in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylamino)but-3-EN-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Cyclopropanones: These compounds share the cyclopropyl group but differ in their functional groups and reactivity.
Cyclopropenones: Similar in structure but with distinct chemical properties and reactivity patterns.
Other Amino Butenones: Compounds with similar backbones but different substituents.
Uniqueness: 1-(Cyclopropylamino)but-3-EN-2-one is unique due to its specific combination of the cyclopropylamino group and butenone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(cyclopropylamino)but-3-en-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)5-8-6-3-4-6/h2,6,8H,1,3-5H2 |
InChI Key |
HYGYAEJZKRFZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CNC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


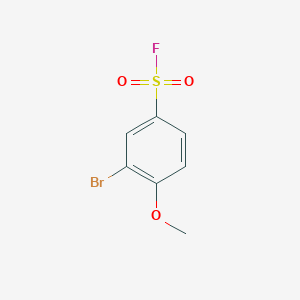
![Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13250585.png)
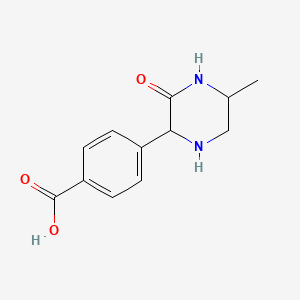
![Spiro[3.4]octane-5-thiol](/img/structure/B13250600.png)
![3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13250602.png)
![(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13250611.png)

![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13250615.png)
![Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13250640.png)
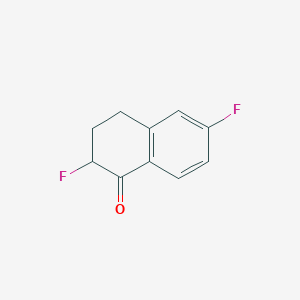
![[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine](/img/structure/B13250650.png)
